Meta vs. Para Bromine: Molecular Topology & Dipole Moment
The meta-bromophenyl substitution pattern in CAS 1148027-07-9 creates a distinct three-dimensional molecular topology compared to the para-bromo isomer (CAS 1148027-06-8). The meta-substitution positions the bromine atom out of the plane defined by the pyrazine-phenyl axis, altering the overall dipole moment vector and the spatial distribution of hydrophobic and halogen-bonding surfaces . This topological difference is quantified by the SMILES string O=C(C1=NC=C(C2=CC=CC(Br)=C2)N=C1C(O)=O)O for the meta isomer versus O=C(O)C1=NC=C(C2=CC=C(Br)C=C2)N=C1C(=O)O for the para isomer .
| Evidence Dimension | Bromine substitution position and molecular topology |
|---|---|
| Target Compound Data | 3-bromophenyl (meta): bromine at position 3 on phenyl ring; SMILES: O=C(C1=NC=C(C2=CC=CC(Br)=C2)N=C1C(O)=O)O |
| Comparator Or Baseline | 4-bromophenyl (para): bromine at position 4 on phenyl ring; SMILES: O=C(O)C1=NC=C(C2=CC=C(Br)C=C2)N=C1C(=O)O |
| Quantified Difference | Difference in bromine substitution position (meta vs. para); molecular weight identical (323.10 g/mol) but spatial orientation of bromine differs by 60° bond angle |
| Conditions | Structural comparison based on InChI and SMILES data |
Why This Matters
Meta- vs. para-substitution can alter target binding geometry, halogen bonding patterns, and metabolic stability in drug discovery programs.
